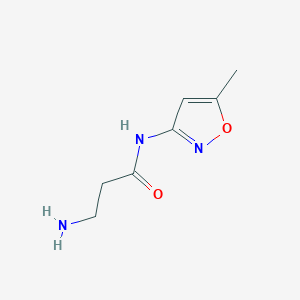
3-Amino-N-(5-methyl-isoxazol-3-yl)-propionamide
Cat. No. B8517517
M. Wt: 169.18 g/mol
InChI Key: HVDXKQKGTXTWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08053574B2
Procedure details


A solution of DMAP (9.77 g, 0.08 mol), TEA (55.23 ml, 0.396 mol) and DCI (49.01 ml, 0.317 mol) in DCM (250 ml) is treated with 5-methyl-isoxazole-3-ylamine (28.8 g, 0.290 mol) and Boc-Beta-Ala-OH (50 g, 0.264 mol). The reaction mixture is stirred at room temperature for 18 hours and then diluted with DCM (1750 ml). The mixture is washed with 10% citric acid (2×500 ml), saturated sodium hydrogen carbonate solution (2×500 ml) and brine (600 ml). The organic portion is dried (MgSO4), concentrated in vacuo and the crude residue is stirred with iso-hexanes (750 ml) for 1 hour. The resulting solid is dissolved in dioxane (400 ml) and treated with 4M HCl in dioxane (350 ml). After 1 hour the precipitate is filtered and washed with dioxane (100 ml) to afford the title compound as the hydrochloride salt [MH+169.84].
[Compound]
Name
TEA
Quantity
55.23 mL
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([NH2:7])[CH:3]=1.[NH:8](C(OC(C)(C)C)=O)[CH2:9][CH2:10][C:11](O)=[O:12]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[NH2:8][CH2:9][CH2:10][C:11]([NH:7][C:4]1[CH:3]=[C:2]([CH3:1])[O:6][N:5]=1)=[O:12]
|
Inputs


Step One
[Compound]
|
Name
|
TEA
|
|
Quantity
|
55.23 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
28.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=NO1)N
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
N(CCC(=O)O)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
9.77 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The mixture is washed with 10% citric acid (2×500 ml), saturated sodium hydrogen carbonate solution (2×500 ml) and brine (600 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic portion is dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the crude residue is stirred with iso-hexanes (750 ml) for 1 hour
|
|
Duration
|
1 h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting solid is dissolved in dioxane (400 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 4M HCl in dioxane (350 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 1 hour the precipitate is filtered
|
|
Duration
|
1 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dioxane (100 ml)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCC(=O)NC1=NOC(=C1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
